![molecular formula C18H13BrClNO4 B4736997 methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate, also known as BRINOL, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of neurotransmitters in the brain. The inhibition of AChE by BRINOL has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate involves the inhibition of AChE, which is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in several cognitive functions, including memory, learning, and attention. The inhibition of AChE by methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in lab experiments include its potency as an AChE inhibitor, its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders, and its antioxidant and anti-inflammatory properties. The limitations of using methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in lab experiments include its synthetic nature, which may limit its availability and increase its cost, and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate. One direction is to optimize the synthesis of the compound to improve its yield and purity. Another direction is to conduct further preclinical studies to determine its safety and efficacy in animal models. Additionally, clinical trials are needed to determine the safety and efficacy of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in humans. Finally, research is needed to determine the potential applications of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Applications De Recherche Scientifique
Methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been found to be a potent inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has also been found to have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
methyl 1-[2-(4-bromo-2-chlorophenoxy)acetyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-24-18(23)13-9-21(15-5-3-2-4-12(13)15)17(22)10-25-16-7-6-11(19)8-14(16)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXERYRXFTJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



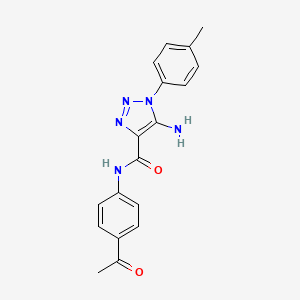
![4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
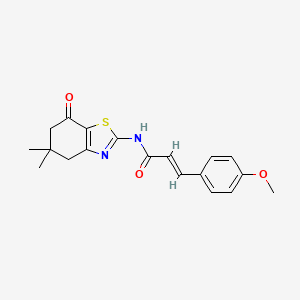
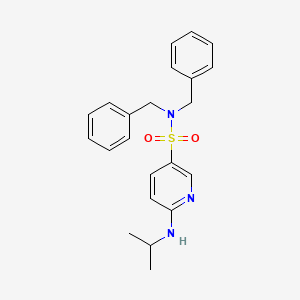
![methyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4736956.png)
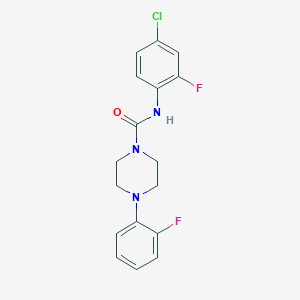
![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B4736972.png)
![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)
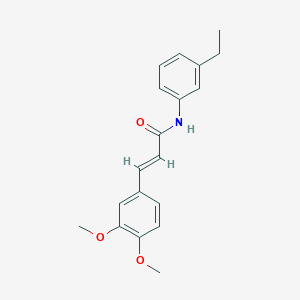
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)